4-Oxoisotretinoin

描述

Structure

3D Structure

属性

IUPAC Name |

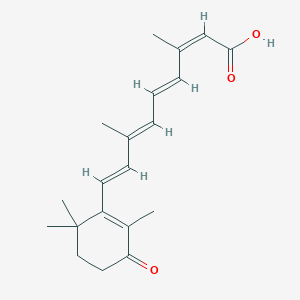

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FAOQNJJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312157 |

Source

|

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71748-58-8 |

Source

|

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71748-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoisotretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOISOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 4-Oxoisotretinoin in Skin Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoisotretinoin, the major active metabolite of the potent oral acne medication isotretinoin (13-cis-retinoic acid), is a key player in the therapeutic effects observed in the skin. Once considered an inactive catabolite, it is now understood to possess significant biological activity, contributing to the regulation of gene expression in skin cells. This technical guide delves into the core mechanism of action of this compound in skin cells, providing a detailed overview of its molecular interactions, signaling pathways, and cellular consequences.

Metabolism and Bioavailability

Isotretinoin is metabolized in the liver and other tissues by cytochrome P450 enzymes, primarily CYP3A4, CYP2C8, CYP2C9, and CYP2B6, into several metabolites, with this compound being the most prominent.[1][2] This conversion is a critical step, as this compound exhibits its own distinct biological activities within the skin.

Molecular Mechanism of Action: Transcriptional Regulation

The primary mechanism of action for this compound, like other retinoids, is the regulation of gene transcription. This is achieved through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs).

Interaction with Retinoic Acid Receptors (RARs)

This compound binds to and activates RARs (subtypes α, β, and γ), which are ligand-dependent transcription factors.[3][4] Upon binding, the RAR forms a heterodimer with a Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates a cascade of events leading to either the activation or repression of gene transcription.

Key Signaling Pathways Modulated by this compound

Emerging evidence suggests that the therapeutic and adverse effects of retinoids, including this compound, are mediated through the upregulation of key tumor suppressor pathways, namely the p53 and Forkhead Box O1 (FoxO1) pathways. These pathways are intricately linked and play crucial roles in regulating cell fate.

The p53 and FoxO1 Signaling Network

Isotretinoin treatment has been shown to increase the expression of p53 in the skin and sebaceous glands.[5] p53, a critical tumor suppressor, can then induce the expression of FoxO1.[5] Both p53 and FoxO1 act as transcription factors that regulate a host of downstream target genes involved in:

-

Apoptosis: Induction of programmed cell death in sebocytes, leading to a reduction in sebaceous gland size and sebum production.[5][6]

-

Cell Cycle Arrest: Halting the proliferation of keratinocytes and sebocytes.[7]

-

Differentiation: Influencing the normal maturation process of skin cells.

Cellular Effects in Skin

The transcriptional changes induced by this compound manifest in several key cellular effects within the skin, contributing to its therapeutic efficacy.

Effects on Keratinocytes

In normal human epidermal keratinocytes (NHEKs), this compound has been shown to increase the protein expression of specific cytokeratins, such as cytokeratin 7 (CK7) and cytokeratin 19 (CK19).[1] This indicates an influence on keratinocyte differentiation pathways.

Effects on Dermal Fibroblasts and Extracellular Matrix

This compound also exhibits activity in dermal fibroblasts. While specific data for this compound is limited, studies on its parent compound, isotretinoin, show significant effects on the extracellular matrix (ECM). Isotretinoin treatment can upregulate genes encoding ECM proteins while downregulating enzymes involved in lipid metabolism.[8] This suggests a role for its metabolites, including this compound, in tissue remodeling. The impact on collagen and matrix metalloproteinases (MMPs) is an area of ongoing research, with some studies indicating that retinoids can modulate their expression.[9]

Quantitative Data Summary

Table 1: Selected Genes Regulated by Isotretinoin in Human Skin Biopsies

| Gene Symbol | Gene Name | Function | Fold Change (8 weeks) |

| Upregulated | |||

| LCN2 | Lipocalin 2 | Innate immunity, apoptosis | +++ |

| KRT23 | Keratin 23 | Cytoskeleton | ++ |

| SERPINA3 | Serpin Family A Member 3 | Protease inhibitor | ++ |

| Downregulated | |||

| PDE6A | Phosphodiesterase 6A | Signal transduction | --- |

| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix | -- |

| ALOX15B | Arachidonate 15-Lipoxygenase Type B | Lipid metabolism | --- |

| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | -- |

| INSIG1 | Insulin Induced Gene 1 | Cholesterol metabolism | --- |

| (Data synthesized from multiple sources, fold changes are indicative)[8] |

Table 2: EC50 Values for RAR Activation by 4-Oxo-Retinoic Acid (a related metabolite)

| RAR Subtype | EC50 (nM) |

| RARα | 33 |

| RARβ | 8 |

| RARγ | 89 |

| (Source: Idres et al., 2002)[4] |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of retinoids like this compound in skin cells.

Keratinocyte Culture and Treatment

Objective: To assess the effect of this compound on keratinocyte gene and protein expression.

Methodology:

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a serum-free keratinocyte growth medium.

-

Treatment: Sub-confluent cultures of NHEKs are treated with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Harvesting: Cells are harvested for subsequent analysis. For RNA analysis, cells are lysed in a suitable buffer for RNA extraction. For protein analysis, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer.

RAR Activation Assay (Luciferase Reporter Assay)

Objective: To determine the ability of this compound to activate RARs.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for a specific RAR subtype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.

-

Treatment: Transfected cells are treated with various concentrations of this compound.

-

Luciferase Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the RAR pathway.

In Vitro Sebum Production Assay

Objective: To measure the effect of this compound on sebum production in sebocytes.

Methodology:

-

Sebocyte Culture: Human sebocytes (e.g., from an immortalized cell line) are cultured under conditions that promote lipid synthesis.

-

Treatment: Cells are treated with this compound.

-

Lipid Staining: Cellular lipid content is stained using a lipophilic dye (e.g., Nile Red).

-

Quantification: The intensity of the fluorescence is quantified using a fluorescence microscope or plate reader, providing a measure of sebum production. A Sebumeter® can also be used for in vivo or ex vivo measurements.[10][11]

Conclusion

This compound is a biologically active metabolite of isotretinoin that exerts its effects in skin cells primarily through the modulation of gene expression via Retinoic Acid Receptors. Its mechanism of action is complex, involving the intricate interplay of signaling pathways such as p53 and FoxO1, ultimately leading to the regulation of cellular processes like apoptosis, proliferation, and differentiation. These actions collectively contribute to the therapeutic benefits of isotretinoin in treating severe acne. Further research focusing on the specific downstream targets and quantitative effects of this compound will continue to enhance our understanding of this important retinoid and may pave the way for the development of more targeted and safer dermatological therapies.

References

- 1. 4-oxo Isotretinoin|Cas# 71748-58-8 [glpbio.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53: key conductor of all anti-acne therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Putative Genes and Pathways Involved in the Acne Treatment of Isotretinoin via Microarray Data Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional regulation of matrix metalloproteinase-1 and collagen 1A2 explains the anti-fibrotic effect exerted by proteasome inhibition in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method for quantification of oils and sebum levels on skin using the Sebumeter(®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

4-Oxo-Isotretinoin: An In-Depth Technical Guide to the Major Metabolite of Isotretinoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotretinoin (13-cis-retinoic acid) is a highly effective oral retinoid therapy for severe, recalcitrant nodular acne and is also used in the treatment of certain cancers, such as neuroblastoma.[1][2] Upon administration, isotretinoin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[1] The most abundant of these is 4-oxo-isotretinoin, which circulates in plasma at concentrations several-fold higher than the parent drug.[2][3] This technical guide provides a comprehensive overview of 4-oxo-isotretinoin, focusing on its pharmacokinetics, metabolic pathway, analytical quantification, and biological activity.

Pharmacokinetics of Isotretinoin and 4-Oxo-Isotretinoin

The pharmacokinetic profiles of isotretinoin and its primary metabolite, 4-oxo-isotretinoin, have been characterized in several studies. Following oral administration, isotretinoin is absorbed and subsequently oxidized to 4-oxo-isotretinoin. The metabolite generally reaches its maximum plasma concentration later than the parent drug and exhibits a longer elimination half-life.[4][5] The steady-state concentrations of 4-oxo-isotretinoin are typically 1 to 2 times higher than those of isotretinoin.[3][6]

Below is a summary of key pharmacokinetic parameters from various studies. It is important to note that values can vary depending on the study population, dosage, and analytical methods used.

Table 1: Single-Dose Pharmacokinetic Parameters of Isotretinoin and 4-Oxo-Isotretinoin in Healthy Male Subjects (80 mg Oral Suspension) [4][7]

| Parameter | Isotretinoin | 4-Oxo-Isotretinoin |

| Tmax (h) | 1 - 4 | 6 - 16 |

| Elimination Half-life (t½) (h) | 17.4 (harmonic mean) | - |

| Distribution Half-life (h) | 1.3 (harmonic mean) | - |

| Metabolite-to-Parent AUC Ratio | - | ~2.5 (suggested steady-state ratio) |

Table 2: Steady-State Pharmacokinetic Parameters of Isotretinoin and 4-Oxo-Isotretinoin in Acne Patients [8]

| Parameter | Isotretinoin | 4-Oxo-Isotretinoin |

| Elimination Half-life (t½) (h) | 29 ± 40 | 22 ± 10 |

Table 3: Elimination Half-Lives of Isotretinoin and 4-Oxo-Isotretinoin from Multiple Studies

| Compound | Elimination Half-life (t½) (h) |

| Isotretinoin | 18 - 21 |

| 4-Oxo-Isotretinoin | 24 - 38 |

Table 4: Dose-Dependent Steady-State Plasma Concentrations of Isotretinoin and 4-Oxo-Isotretinoin in Acne Patients [3]

| Dose (mg/kg/day) | Isotretinoin (ng/mL, mean ± SD) | 4-Oxo-Isotretinoin (ng/mL, mean ± SD) |

| 0.1 - 0.25 | 194 - 301 | 279 - 357 |

| 0.25 - 0.5 | 249 ± 132 | 389 ± 130 |

| 0.5 - 0.75 | 326 ± 134 | 479 ± 187 |

| 0.75 - 1.0 | 404 ± 142 | 579 ± 238 |

Metabolism of Isotretinoin to 4-Oxo-Isotretinoin

The primary metabolic pathway for isotretinoin is oxidation to 4-oxo-isotretinoin. This conversion is predominantly catalyzed by cytochrome P450 enzymes in the liver.[1] Specifically, CYP3A4 has been identified as playing a major role in this process, with contributions from CYP2B6, CYP2C8, and CYP2C9.[1][9][10] 4-oxo-isotretinoin can also be further metabolized, for instance, through glucuronidation.[10]

Experimental Protocols for Quantification

Accurate quantification of 4-oxo-isotretinoin in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation

A critical step in the analysis of 4-oxo-isotretinoin is the extraction from the biological matrix, typically plasma or serum. Common methods include:

-

Protein Precipitation: This simple and rapid method involves adding a solvent such as acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is injected into the analytical system.[11]

-

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on differences in solubility between two immiscible liquids, such as an aqueous sample and an organic solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropyl alcohol).[7][10]

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Typical Method:

-

Column: Reversed-phase columns, such as C18, are commonly used.[3][12]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or acetic acid solution) is often employed.[12][13] Gradient or isocratic elution can be used.[3][12]

-

Detection: UV detection is typically set at a wavelength of 360-365 nm.[3][12]

-

Quantification Limit: HPLC-UV methods can achieve limits of detection around 4 ng/mL.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers higher sensitivity and selectivity by coupling the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

-

Typical Method:

-

Chromatography: Similar reversed-phase HPLC conditions as described above are used.

-

Ionization: Electrospray ionization (ESI) in negative or positive ion mode is commonly used.[7][14]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[7]

-

Quantification Limit: LC-MS/MS methods can achieve very low limits of quantification, in the range of 0.2 ng/mL.[15]

-

Biological Activity and Signaling Pathways

4-oxo-isotretinoin is not an inactive metabolite; it exhibits significant biological activity.[9] Studies have shown that it is as potent as isotretinoin in inducing differentiation and inhibiting proliferation of neuroblastoma cell lines.[10][11] It has also been shown to be functionally active in human skin cells.[16]

The biological effects of retinoids, including 4-oxo-isotretinoin, are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][17] Although isotretinoin itself has a low affinity for these receptors, it is thought to act as a prodrug that is converted to metabolites, like 4-oxo-isotretinoin and all-trans-retinoic acid, which are active ligands for RARs and RXRs.[17] Binding of these ligands to the receptors leads to the regulation of gene transcription, which in turn influences cellular processes such as proliferation, differentiation, and apoptosis.[2][18]

For instance, in human hepatocytes, 4-oxo-isotretinoin has been shown to alter the transcription of multiple enzymes and transporters, including the induction of CYP3A4 and the downregulation of OATP1B1, CYP1A2, and CYP2C9 mRNA.[2][18] In neuroblastoma cells, both isotretinoin and 4-oxo-isotretinoin can induce the expression of RAR-β.[11]

Conclusion

4-oxo-isotretinoin is the major and biologically active metabolite of isotretinoin. Its significantly higher plasma concentrations and longer half-life compared to the parent drug suggest that it likely plays a substantial role in both the therapeutic effects and potential side effects of isotretinoin therapy. A thorough understanding of the pharmacokinetics, metabolism, and biological activity of 4-oxo-isotretinoin is therefore essential for researchers, scientists, and drug development professionals working with retinoids. Further investigation into the specific downstream signaling pathways and clinical implications of this metabolite is warranted to optimize the therapeutic use of isotretinoin.

References

- 1. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. matec-conferences.org [matec-conferences.org]

- 7. omicsonline.org [omicsonline.org]

- 8. cris.tau.ac.il [cris.tau.ac.il]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of isotretinoin during repetitive dosing to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. payeshdarou.ir [payeshdarou.ir]

- 15. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 4-Oxoisotretinoin in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 4-oxoisotretinoin, the major active metabolite of isotretinoin, in human plasma. This document summarizes key quantitative data from various clinical studies, details the experimental protocols used for its analysis, and illustrates the metabolic pathways and experimental workflows involved.

Introduction

Isotretinoin, a retinoid and a potent therapeutic agent for severe acne, undergoes extensive metabolism in the body. Its primary and most abundant metabolite in plasma is this compound.[1] This metabolite is not only a product of isotretinoin breakdown but also possesses biological activity, contributing to the overall therapeutic effect and potential side effects of the parent drug.[2] Understanding the pharmacokinetic profile of this compound is therefore crucial for optimizing treatment regimens, ensuring patient safety, and guiding further drug development.

Metabolic Pathway of Isotretinoin to this compound

Isotretinoin is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this process. Other metabolites, such as tretinoin (all-trans-retinoic acid) and 4-oxo-tretinoin, are also formed.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been characterized in several studies. The following tables summarize the key parameters observed under different conditions.

Table 1: Single Dose Pharmacokinetics of this compound in Healthy Adults

| Study Reference | Dose of Isotretinoin | Formulation | Fed/Fasted State | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng·hr/mL) |

| Colburn et al., 1983[3] | 80 mg | Suspension | Not Specified | ~131 (approx. half of isotretinoin Cmax) | 6 - 16 | Not Specified | ~2.5 times the AUC of isotretinoin |

Table 2: Steady-State Pharmacokinetics of this compound in Patients

| Study Reference | Daily Dose of Isotretinoin | Patient Population | Cmax (ng/mL) | Trough Conc. (ng/mL) | t1/2 (hr) |

| Nulman et al., 1998[4] | 0.47 - 1.7 mg/kg | Acne Patients (n=16) | Not Specified | Not Specified | 22 ± 10 |

| Orfanos et al., 1998[5] | 0.75 - 1.0 mg/kg | Severe Acne Patients (n=41) | Not Specified | 1-2 times higher than isotretinoin | Not Specified |

Experimental Protocols

The quantification of this compound in human plasma requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Typical Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical study investigating the pharmacokinetics of this compound.

Analytical Methodologies

-

Principle: This method separates this compound from other plasma components based on its polarity using a reversed-phase column. The concentration is then quantified by measuring its absorbance of UV light at a specific wavelength.

-

Sample Preparation: Typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid debris.[6]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is used for elution. A gradient or isocratic elution can be employed.

-

Detection: UV detection is typically performed at a wavelength of approximately 365 nm.[4]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a reference standard.

-

Principle: This highly sensitive and specific method combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. It allows for the precise identification and quantification of this compound even at very low concentrations.

-

Sample Preparation: May involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.

-

Chromatographic Conditions: Similar to HPLC-UV, a C18 column is often used with a gradient elution of a mobile phase consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent.

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) is a common technique used to generate ions of the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion), which provides high selectivity.

-

-

Quantification: An internal standard (a structurally similar compound, often a deuterated analog) is added to the samples and calibrators to correct for variations in sample processing and instrument response. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and determine the concentration in unknown samples.

Conclusion

The pharmacokinetics of this compound are integral to the overall pharmacological profile of isotretinoin. Its formation, plasma concentrations, and elimination are important considerations in the clinical use of isotretinoin. This guide has provided a summary of the available quantitative data and a detailed look at the experimental protocols used to generate this information. The continued application of robust and validated analytical methods is essential for further elucidating the role of this compound in both the efficacy and safety of isotretinoin therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Pharmacokinetic Profiles of a Novel Low-dose Micronized-isotretinoin 32 mg Formulation and Lidose-isotretinoin 40 mg in Fed and Fasted Conditions: Two Open-label, Randomized, Crossover Studies in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. payeshdarou.ir [payeshdarou.ir]

The Role of 4-Oxoisotretinoin in Sebaceous Gland Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of 4-oxoisotretinoin, the major active metabolite of isotretinoin, in the suppression of sebaceous gland function. Both isotretinoin and this compound are potent agents in the treatment of severe acne, primarily due to their ability to dramatically reduce sebum production.[1] This document details the molecular mechanisms, key signaling pathways, and experimental evidence underlying the sebosuppressive effects of this compound. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing sebocyte function are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject.

Introduction

Acne vulgaris is a multifactorial skin disorder characterized by the excessive production of sebum, altered follicular keratinization, proliferation of Propionibacterium acnes, and inflammation.[2] Systemic isotretinoin (13-cis-retinoic acid) is the most effective therapy for severe acne, targeting all major etiological factors. A significant portion of isotretinoin's therapeutic effect is attributed to its primary metabolite, this compound. Both compounds significantly reduce the size and secretion of sebaceous glands, leading to a dramatic decrease in sebum production.[1][3] This guide focuses on the specific role and mechanisms of this compound in this process.

Mechanism of Action

The primary mechanism by which this compound suppresses sebaceous gland function is by inducing apoptosis (programmed cell death) in sebocytes, the cells that constitute the sebaceous glands.[1][4] This leads to a reduction in the overall size of the gland and a subsequent decrease in sebum output.[3][5] This process is mediated through the activation of nuclear retinoic acid receptors (RARs) and the subsequent regulation of key transcription factors.

Retinoic Acid Receptor (RAR) Binding

This compound, like other retinoids, exerts its effects by binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. There are three subtypes of RARs: RARα, RARβ, and RARγ. The binding affinities of all-trans-4-oxo-retinoic acid, a closely related metabolite, have been quantified, providing insight into the potency of this compound.

Signaling Pathways in Sebocyte Apoptosis

The binding of this compound to RARs initiates a cascade of molecular events that ultimately lead to sebocyte apoptosis. Two key tumor suppressor proteins, p53 and Forkhead Box O1 (FoxO1), play a central role in this pathway.

Upregulation of p53

Treatment with isotretinoin has been shown to significantly increase the expression of the tumor suppressor protein p53 in sebaceous glands.[6][7] p53, in turn, can induce the expression of pro-apoptotic genes, leading to cell cycle arrest and apoptosis.

Activation of FoxO1

FoxO1 is another critical transcription factor involved in the pro-apoptotic signaling induced by retinoids in sebocytes.[4] Isotretinoin treatment leads to an increase in the nuclear localization and activity of FoxO1.[8] FoxO1 can promote apoptosis by upregulating the expression of genes such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).

Diagram of the this compound Signaling Pathway in Sebocytes

Caption: Signaling pathway of this compound in sebocytes.

Quantitative Data on Sebaceous Gland Suppression

While specific dose-response data for this compound on sebocyte proliferation and lipid synthesis is limited in publicly available literature, extensive research on its parent compound, isotretinoin, provides a strong basis for understanding its potent effects.

Table 1: Effect of Isotretinoin on Sebocyte Proliferation and Lipid Synthesis

| Parameter | Compound | Concentration | Effect | Reference |

| Sebocyte Proliferation | Isotretinoin | 10⁻⁶ M | IC₅₀ (after 14 days) | |

| Lipid Synthesis | Isotretinoin | 10⁻⁵ M | 48.2% reduction | |

| Sebaceous Gland Size | Isotretinoin | 0.5-1.0 mg/kg/day | ~75% reduction after 8 weeks | [3] |

| Sebum Production | Isotretinoin | 0.5-1.0 mg/kg/day | ~90% reduction within 6 weeks |

Note: The data presented for isotretinoin is expected to be indicative of the activity of its major metabolite, this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like this compound on sebaceous gland function.

Human Sebocyte Culture

Objective: To isolate and culture primary human sebocytes for in vitro studies.

Protocol:

-

Obtain human skin samples from surgical discard following institutional guidelines.

-

Separate the epidermis from the dermis using dispase treatment (e.g., 10 mg/mL in DMEM for 30 minutes at 37°C).

-

Immerse the dermal section in a trypsin/EDTA solution (e.g., 0.3% trypsin/1% EDTA for 15 minutes at 37°C) to release sebaceous glands.

-

Isolate sebaceous gland lobules by microdissection.

-

Seed the isolated lobules onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts.

-

Culture the cells in a specialized sebocyte growth medium (e.g., DMEM/Ham's F12 supplemented with fetal calf serum, epidermal growth factor, hydrocortisone, and cholera toxin) at 37°C in a 5% CO₂ incubator.

-

Primary sebocytes will grow out from the periphery of the gland lobules.

Quantification of Lipid Synthesis (Oil Red O Staining)

Objective: To quantitatively assess the accumulation of neutral lipids in cultured sebocytes.

Protocol:

-

Culture sebocytes in multi-well plates and treat with this compound or vehicle control for the desired duration.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 15 minutes at room temperature.

-

Wash the cells with 60% isopropanol to remove excess stain, followed by a final wash with water.

-

Counterstain the nuclei with Mayer's hematoxylin for 1 minute.

-

Visualize the lipid droplets (stained red) and nuclei (stained blue) using light microscopy.

-

For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a spectrophotometer.

Diagram of the Oil Red O Staining Workflow

Caption: Experimental workflow for Oil Red O staining.

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify sebocyte apoptosis.

Protocol:

-

Culture sebocytes and treat with this compound or vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Gene Expression Analysis

Studies on isotretinoin's effects on gene expression in the skin of acne patients provide valuable insights into the molecular changes induced by its metabolites, including this compound.

Table 2: Key Genes Regulated by Isotretinoin Treatment in Skin

| Gene Category | Gene Examples | Regulation | Implication for Sebaceous Gland | Reference |

| Tumor Suppressors | p53, FoxO1 | Upregulated | Induction of apoptosis | [7][8] |

| Lipid Metabolism | SREBP-1, FASN | Downregulated | Decreased sebum synthesis | [3] |

| Extracellular Matrix | Collagens, MMPs | Upregulated | Tissue remodeling | [3] |

| Cell Cycle Control | p21 | Upregulated | Cell cycle arrest | [5] |

Conclusion

This compound, as the principal active metabolite of isotretinoin, plays a pivotal role in the suppression of sebaceous gland activity. Its mechanism of action is centered on the induction of sebocyte apoptosis, a process orchestrated by the activation of RARs and the subsequent upregulation of the p53 and FoxO1 signaling pathways. This leads to a significant reduction in sebaceous gland size and a profound decrease in sebum production, which are the cornerstones of its therapeutic efficacy in severe acne. While further research is warranted to delineate the precise dose-dependent effects of this compound on sebocyte biology, the existing evidence strongly supports its function as a key mediator of retinoid-induced sebosuppression. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working to advance the understanding and treatment of sebaceous gland disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 4. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxoisotretinoin's Interaction with Retinoic Acid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 4-oxoisotretinoin (13-cis-4-oxo-retinoic acid) to the three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to offer a comprehensive resource for professionals in the field.

Executive Summary

This compound is a major metabolite of isotretinoin (13-cis-retinoic acid), a widely used therapeutic for severe acne. The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs), which act as ligand-inducible transcription factors. While its precursor, isotretinoin, exhibits low affinity for RARs, the activity of its metabolites is of significant interest. Current research indicates that this compound itself possesses a low binding affinity for all three RAR subtypes. Its biological effects are largely attributed to its in vivo isomerization to the all-trans isomer, 4-oxo-all-trans-retinoic acid, which is a potent activator of RARs. This guide will delve into the specifics of these interactions, presenting the available quantitative data and the methodologies used to obtain them.

Data Presentation: Binding and Transactivation

Quantitative data on the interaction of retinoids with RARs are crucial for understanding their mechanism of action. The following tables summarize the available binding affinity (IC50) and transactivation potency (EC50) data for 4-oxo-all-trans-retinoic acid, the active isomer of this compound. It is important to note the general consensus in the scientific literature that this compound itself has low to negligible affinity for RARs[1][2].

Table 1: Competitive Binding Affinities (IC50, nM) of 4-Oxo-all-trans-retinoic Acid for RARs [3]

| Compound | RARα | RARβ | RARγ |

| 4-Oxo-all-trans-retinoic Acid | 59 | 50 | 142 |

IC50 values represent the concentration of the ligand required to displace 50% of a radiolabeled ligand in a competitive binding assay.

Table 2: Transactivation Potency (EC50, nM) of 4-Oxo-all-trans-retinoic Acid on RARs [3][4]

| Compound | RARα | RARβ | RARγ |

| 4-Oxo-all-trans-retinoic Acid | 33 | 8 | 89 |

EC50 values represent the concentration of the ligand that induces a half-maximal response in a transactivation assay.

Experimental Protocols

The determination of binding affinity and transactivation potency of compounds like this compound for RARs involves sophisticated in vitro assays. The two primary methods are radioligand binding assays and transactivation assays.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

Objective: To determine the concentration of an unlabeled ligand (e.g., this compound or its isomers) that inhibits the binding of a radiolabeled ligand to a specific RAR subtype by 50% (IC50).

Methodology:

-

Receptor Preparation: Nuclear extracts containing the specific human RAR subtype (α, β, or γ) are prepared from cells engineered to overexpress the receptor, such as COS-7 or Sf9 cells.

-

Radioligand: A tritiated high-affinity RAR ligand, such as [³H]-all-trans-retinoic acid, is used.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (competitor).

-

Incubation: The mixture is incubated at 4°C for a sufficient period to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.

Radioligand Binding Assay Workflow

Transactivation Assay

This cell-based assay measures the ability of a ligand to activate the transcriptional activity of an RAR.

Objective: To determine the concentration of a ligand that induces a half-maximal transcriptional response (EC50) mediated by a specific RAR subtype.

Methodology:

-

Cell Culture and Transfection: Mammalian cells (e.g., HEK293 or CV-1) are cultured and transiently co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for a specific human RAR subtype.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with retinoic acid response elements (RAREs).

-

-

Ligand Treatment: The transfected cells are treated with various concentrations of the test compound.

-

Incubation: Cells are incubated for 16-24 hours to allow for ligand-induced gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is plotted against the logarithm of the ligand concentration. The EC50 value is determined from the resulting dose-response curve.

Transactivation Assay Workflow

Signaling Pathways

The biological effects of active retinoids are mediated through the RAR signaling pathway. Upon binding of an agonist, the RAR undergoes a conformational change, leading to the regulation of target gene expression.

RAR Signaling Pathway

Pathway Description:

-

Ligand Entry and Transport: Active retinoids like 4-oxo-all-trans-retinoic acid (4-oxo-ATRA) enter the cell and may bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate their transport to the nucleus.

-

Receptor Heterodimerization: In the nucleus, RARs form heterodimers with retinoid X receptors (RXRs).

-

DNA Binding: In the absence of a ligand, the RAR/RXR heterodimer is often bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and is associated with co-repressor proteins, which inhibit gene transcription.

-

Ligand-Induced Activation: The binding of an agonist, such as 4-oxo-ATRA, to the ligand-binding domain of RAR induces a conformational change in the receptor.

-

Co-regulator Exchange: This conformational change leads to the dissociation of co-repressors and the recruitment of co-activator proteins.

-

Gene Transcription: The co-activator complex then promotes the transcription of the target gene, leading to the synthesis of new proteins and subsequent cellular responses, such as differentiation, proliferation, and apoptosis.

Conclusion

The available evidence strongly suggests that this compound has a low intrinsic binding affinity for retinoic acid receptors. Its observed biological activity is likely a consequence of its metabolic conversion to 4-oxo-all-trans-retinoic acid, which is a potent agonist for all three RAR subtypes, with a particularly high potency for RARβ. Understanding this metabolic activation is critical for the development and evaluation of retinoid-based therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and professionals working to further elucidate the complex pharmacology of retinoids.

References

- 1. isotretinoin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Teratogenic Potential of 4-Oxoisotretinoin in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotretinoin (13-cis-retinoic acid), a highly effective treatment for severe acne, is a well-documented human teratogen, causing a range of severe birth defects.[1] Its primary metabolite, 4-oxoisotretinoin (4-oxo-13-cis-retinoic acid), has been a subject of significant research to understand its contribution to the parent drug's teratogenicity. This technical guide provides a comprehensive overview of the teratogenic potential of this compound in various animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Due to the availability of published data, this guide places a significant emphasis on studies conducted in mice.

Data Presentation: Teratogenic Effects of this compound

The following tables summarize the quantitative data on the teratogenic effects of this compound in animal models.

Table 1: Teratogenic Effects of this compound in Mice

| Strain | Dose (mg/kg) | Gestational Day of Administration | Route of Administration | Number of Litters | Number of Fetuses | % Fetuses with Malformations | Specific Malformations Observed (% of affected fetuses) | Reference |

| ICR | 100 | 11 | Oral Gavage | N/A | N/A | 53 | Limb reduction defects (39%), Cleft palate (27%) | [2] |

| ICR | 150 | 11 | Oral Gavage | N/A | N/A | ~100 | Severe limb and craniofacial defects | [2] |

N/A: Data not available in the cited abstract.

Note: The study by Kochhar and Penner (1987) is a primary source for quantitative data on this compound teratogenicity in mice.[2] The authors noted that while a single high dose of isotretinoin was not teratogenic in their mouse model, this compound demonstrated significant teratogenic potential.[2]

Data on Other Animal Models

Comprehensive quantitative data on the teratogenicity of this compound in rats, rabbits, and non-human primates is limited in the available scientific literature. Most studies in these models have focused on the parent compound, isotretinoin, or the all-trans isomer of retinoic acid.

However, some key findings provide context:

-

Rats: An in vitro study using cultured rat embryos found that 4-oxo-all-trans-retinoic acid, a related metabolite, was teratogenic, though less potent than all-trans-retinoic acid.[3] This suggests that the 4-oxo moiety can contribute to teratogenicity in this species.

-

Rabbits: Rabbits are known to be highly sensitive to the teratogenic effects of isotretinoin. This sensitivity is attributed to the prolonged embryonic exposure to both isotretinoin and this compound. While specific quantitative data for this compound alone is scarce, its role as a key metabolite in this sensitive species is significant.

-

Non-human Primates: In primates, isotretinoin is predominantly metabolized to this compound, and placental transfer of this metabolite is more extensive than in rodents.[3] This metabolic profile is thought to contribute to the high teratogenic activity of isotretinoin in sensitive species like humans and monkeys.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound teratogenicity.

In Vivo Teratogenicity Study in Mice (Based on Kochhar and Penner, 1987)

-

Animal Model: Pregnant ICR mice. The day a vaginal plug is found is designated as day 0 of gestation.[2]

-

Test Substance and Administration: this compound is suspended in corn oil. A single dose is administered by oral gavage on day 11 of gestation.[2]

-

Dosage: Doses of 100 mg/kg and 150 mg/kg body weight are used.[2]

-

Fetal Examination:

-

On day 17 of gestation, pregnant mice are euthanized, and the uterine horns are examined for the number of live, dead, and resorbed fetuses.

-

Live fetuses are weighed and examined for external malformations, with a particular focus on craniofacial and limb defects.

-

A subset of fetuses from each litter is fixed for visceral and skeletal examination.

-

Visceral Examination: Fetuses are fixed in Bouin's solution and examined for internal abnormalities using the Wilson's free-hand sectioning technique.

-

Skeletal Examination: Fetuses are processed and stained with Alizarin Red S and Alcian Blue to visualize ossified bone and cartilage, respectively. This allows for the detailed assessment of skeletal malformations.

-

-

General Protocol for Oral Gavage in Mice

-

Animal Restraint: The mouse is gently but firmly restrained to prevent movement and ensure the head and neck are in a straight line with the body.

-

Gavage Needle Selection: A flexible, ball-tipped gavage needle of appropriate size for the mouse is used to minimize the risk of esophageal or gastric injury.

-

Administration: The needle is carefully inserted into the esophagus, and the test substance is slowly administered into the stomach. The animal is observed briefly after the procedure to ensure there are no signs of distress.

Protocol for Skeletal Staining (Alizarin Red S and Alcian Blue)

-

Fixation: Fetuses are fixed in 95% ethanol.

-

Cartilage Staining: Fetuses are immersed in a solution of Alcian Blue in ethanol and acetic acid to stain the cartilage.

-

Maceration and Bone Staining: The tissue is cleared using a potassium hydroxide (KOH) solution, and the bone is stained with Alizarin Red S in a KOH solution.

-

Clearing and Storage: The stained skeletons are passed through a graded series of glycerol solutions for final clearing and storage.

Signaling Pathways and Mechanisms of Teratogenicity

The teratogenic effects of retinoids, including this compound, are primarily mediated through the disruption of the endogenous retinoic acid signaling pathway, which is crucial for normal embryonic development.

The Canonical Retinoid Signaling Pathway

Retinoic acid (RA) and its active metabolites regulate gene expression by binding to nuclear receptors. The following diagram illustrates the key steps in this pathway.

Disruption of Hox Gene Expression

A critical downstream effect of altered retinoic acid signaling is the dysregulation of Hox gene expression. Hox genes are a family of transcription factors that play a fundamental role in patterning the embryo along the anterior-posterior axis. The precise spatial and temporal expression of Hox genes is essential for the proper development of the central nervous system, craniofacial structures, and limbs. Exogenous retinoids, such as this compound, can ectopically activate or alter the expression domains of Hox genes, leading to the observed teratogenic outcomes.

Conclusion

The available evidence from animal models, particularly in mice, clearly demonstrates that this compound is a potent teratogen. Its ability to induce significant malformations, even at doses where the parent compound isotretinoin shows little to no effect in some models, highlights its critical role in retinoid-induced teratogenicity. The primary mechanism of action involves the disruption of the finely tuned retinoic acid signaling pathway, leading to the dysregulation of key developmental genes such as the Hox gene family.

For drug development professionals, these findings underscore the importance of evaluating the teratogenic potential of not only the parent drug but also its major metabolites. Further research is warranted to obtain more quantitative data on the teratogenic effects of this compound in other animal models, such as rats and rabbits, to better understand species-specific differences and to refine risk assessment for human exposure.

References

- 1. Developmental effects of isotretinoin and 4-oxo-isotretinoin: the role of metabolism in teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teratogenicity of isotretinoin revisited: species variation and the role of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative teratogenicity of nine retinoids in the rat - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Tumor Activity of 4-oxo-13-cis-retinoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-tumor activity of 4-oxo-13-cis-retinoic acid, a major metabolite of 13-cis-retinoic acid (isotretinoin). The data and methodologies presented herein are crucial for understanding its potential as a therapeutic agent in oncology, particularly in the context of neuroblastoma.

Executive Summary

4-oxo-13-cis-retinoic acid has demonstrated significant anti-tumor activity in vitro, comparable to its parent compound, 13-cis-retinoic acid.[1][2][3] Key findings from studies on human neuroblastoma cell lines indicate that this metabolite effectively inhibits cell proliferation, induces cell cycle arrest, and promotes neuronal differentiation.[1][4][5][6] Mechanistically, its effects are associated with the downregulation of the MYCN oncogene and the upregulation of the retinoic acid receptor-β (RARβ), a known tumor suppressor.[1][4] These findings underscore the importance of considering 4-oxo-13-cis-retinoic acid as an active agent in pharmacokinetic and pharmacodynamic studies of isotretinoin therapy.[1][3]

Quantitative Data Summary

The anti-tumor effects of 4-oxo-13-cis-retinoic acid have been quantified across various human neuroblastoma cell lines. The data presented below summarizes key findings from comparative studies with its parent compound, 13-cis-retinoic acid.

Table 1: Inhibition of Neuroblastoma Cell Proliferation

| Cell Line | MYCN Status | Treatment (10 µM) | % Inhibition of Cell Growth |

| SMS-KANR | Amplified | 4-oxo-13-cis-RA | >90% |

| 13-cis-RA | >90% | ||

| CHLA-20 | Non-amplified | 4-oxo-13-cis-RA | >90% |

| 13-cis-RA | >90% | ||

| SMS-LHN | Non-amplified | 4-oxo-13-cis-RA | >90% |

| 13-cis-RA | >90% |

Data from Sonawane et al. highlights that both 4-oxo-13-cis-RA and 13-cis-RA demonstrated a similar and potent inhibitory effect on the growth of both MYCN-amplified and non-amplified neuroblastoma cell lines.[4]

Table 2: Effect on Cell Cycle Progression in Neuroblastoma Cells

| Treatment | % of Cells in S-Phase (Mean ± SEM) |

| Control | 22.57 ± 0.91% |

| 13-cis-RA | 5.34 ± 1.47% |

| 4-oxo-13-cis-RA | 6.95 ± 0.99% |

Both 13-cis-RA and 4-oxo-13-cis-RA induced a significant decrease in the percentage of cells in the S-phase, indicating cell cycle arrest. The difference in the inhibitory effects between the two compounds was not statistically significant.[1]

Experimental Protocols

The following section details the methodologies employed in the key in vitro studies assessing the anti-tumor activity of 4-oxo-13-cis-retinoic acid.

Cell Lines and Culture Conditions

-

Cell Lines: A panel of human neuroblastoma cell lines was used, including those with and without MYCN amplification (e.g., SMS-KCNR, SMS-KCN, SMS-KANR, SK-N-BE(2) [MYCN-amplified] and CHLA-79, CHLA-20, SMS-LHN [non-MYCN-amplified]).[5][6]

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (DIMSCAN)

-

Principle: DIMSCAN is a digital imaging microscopy-based assay that quantifies cell number based on the total fluorescence of a DNA-specific stain.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of 4-oxo-13-cis-retinoic acid or 13-cis-retinoic acid.

-

Following a 5-day incubation period, the cells were fixed and stained with a fluorescent DNA dye.

-

The plates were scanned using a digital imaging microscope, and the total fluorescence per well was quantified to determine the relative cell number.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Procedure:

-

Cells were treated with the test compounds for a specified duration.

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were washed and resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

-

The DNA content of individual cells was analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

-

Gene Expression Analysis (Reverse Transcription PCR)

-

Principle: RT-PCR is used to measure the mRNA levels of specific genes, providing insights into gene expression changes following treatment.

-

Procedure:

-

Cells were treated with the test compounds.

-

Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

RNA was reverse transcribed into complementary DNA (cDNA).

-

The cDNA was then used as a template for quantitative PCR (qPCR) with primers specific for the target genes (e.g., MYCN, RARβ) and a reference gene (e.g., GAPDH).

-

The relative expression of the target genes was calculated after normalization to the reference gene.

-

Protein Expression Analysis (Immunoblotting)

-

Principle: Immunoblotting (Western blotting) is used to detect and quantify the levels of specific proteins in cell lysates.

-

Procedure:

-

Cells were treated with the test compounds.

-

Total protein was extracted from the cells, and protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., MYCN, RARβ).

-

After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence detection system and quantified.

-

Neurite Outgrowth Assay (Confocal Microscopy)

-

Principle: This assay assesses the ability of the compounds to induce neuronal differentiation, characterized by the extension of neurites.

-

Procedure:

-

Cells were seeded on coverslips in culture plates.

-

Cells were treated with the test compounds.

-

After the treatment period, cells were fixed and stained for phalloidin (to visualize the actin cytoskeleton in neurites).

-

Neurite outgrowth was visualized and documented using a confocal microscope.

-

Signaling Pathways and Experimental Workflows

The anti-tumor activity of 4-oxo-13-cis-retinoic acid is mediated through the modulation of key signaling pathways involved in cell proliferation, differentiation, and survival.

Caption: Experimental workflow for assessing the in vitro anti-tumor activity.

Caption: Proposed signaling pathway of 4-oxo-13-cis-retinoic acid.

The anti-tumor effects of 4-oxo-13-cis-retinoic acid are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Upon binding, the activated RAR/RXR heterodimer translocates to the nucleus and binds to retinoic acid response elements (RAREs) in the promoter regions of target genes.[7] This leads to the transcriptional activation of tumor suppressor genes, such as RARβ, and the repression of oncogenes like MYCN.[1][4] The downregulation of MYCN is a critical event, as this oncoprotein is a key driver of cell proliferation and tumorigenesis in neuroblastoma.[1][8] Conversely, the upregulation of RARβ is associated with favorable outcomes and increased responsiveness to retinoid therapy.[2][4]

Conclusion

The in vitro evidence strongly supports the role of 4-oxo-13-cis-retinoic acid as a biologically active metabolite of isotretinoin with potent anti-tumor properties against neuroblastoma. Its ability to inhibit cell proliferation, induce cell cycle arrest, and promote differentiation, coupled with its favorable molecular effects on MYCN and RARβ expression, positions it as a significant contributor to the therapeutic efficacy of isotretinoin. Further research is warranted to fully elucidate its clinical relevance and to explore its potential as a standalone therapeutic agent. These findings have important implications for the clinical monitoring of patients receiving isotretinoin, suggesting that plasma levels of both the parent drug and its 4-oxo metabolite should be considered.[1][3]

References

- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions | MDPI [mdpi.com]

- 7. PBX1 is a Favorable Prognostic Biomarker as it Modulates 13-cis Retinoic Acid-mediated Differentiation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cytochrome P450 Mediated Formation of 4-oxoisotretinoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotretinoin (13-cis-retinoic acid), a synthetic oral retinoid, is a highly effective therapy for severe, recalcitrant nodular acne. Its therapeutic and toxicological profiles are intrinsically linked to its complex metabolism, leading to the formation of several metabolites. Among these, 4-oxoisotretinoin is a major circulating metabolite with biological activity. The formation of this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved and the kinetics of this metabolic conversion is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and optimizing therapeutic strategies. This technical guide provides an in-depth overview of the CYP enzymes responsible for this compound formation, supported by a summary of available quantitative data, detailed experimental protocols, and pathway visualizations.

Cytochrome P450 Isoforms in this compound Formation

The conversion of isotretinoin to this compound is a critical step in its metabolic pathway. Several cytochrome P450 enzymes have been implicated in this process. In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified key contributors to this oxidative reaction.

The primary CYP isoforms involved in the formation of this compound include members of the CYP3A and CYP2C subfamilies. Specifically, CYP3A4, CYP2B6, and CYP2C19 have been reported to catalyze this reaction.[1] Additionally, studies on the metabolism of other retinoids, such as all-trans-retinoic acid (atRA), have highlighted the role of other CYPs like CYP26A1, CYP2C8, and CYP3A7 in 4-oxo metabolite formation, suggesting potential involvement in isotretinoin metabolism as well.[2][3][4]

The expression and activity of these CYP enzymes can be influenced by genetic polymorphisms, co-administered drugs, and endogenous factors, leading to significant inter-individual differences in isotretinoin metabolism and, consequently, clinical outcomes and side effects.

Quantitative Data on this compound Formation

A comprehensive understanding of the kinetics of this compound formation by individual CYP isoforms is essential for predictive modeling of isotretinoin pharmacology. While the involvement of several CYPs has been established, detailed kinetic parameters (Km and Vmax) specifically for the conversion of isotretinoin to this compound are not extensively reported in publicly available literature. The following table summarizes the identified CYP enzymes and provides a template for the type of quantitative data that is critical for a thorough understanding of this metabolic pathway.

| CYP Isoform | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) | Source System | Reference |

| CYP3A4 | Isotretinoin | This compound | Data not available | Data not available | Human Liver Microsomes / Recombinant CYP3A4 | |

| CYP2B6 | Isotretinoin | This compound | Data not available | Data not available | Recombinant CYP2B6 | [1] |

| CYP2C19 | Isotretinoin | This compound | Data not available | Data not available | Recombinant CYP2C19 | [1] |

| CYP2C8 | atRA | 4-oxo-atRA | 11.1 - 19.4 | 2.3 - 4.9 | Recombinant CYP2C8 | [4] |

| CYP3A7 | tRA, 9cRA, 13cRA | 4-OH and 4-oxo metabolites | Qualitative data | Qualitative data | Human Fetal Liver Microsomes / Recombinant CYP3A7 | [5] |

Note: The kinetic parameters for CYP2C8 are for the formation of 4-oxo-atRA from all-trans-retinoic acid (atRA) and are included to provide context, as specific data for isotretinoin is limited.

Experimental Protocols

The identification and characterization of CYP enzymes involved in this compound formation rely on a series of well-defined in vitro experiments. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)

Objective: To determine the overall rate of this compound formation in a mixed-enzyme system representative of the human liver and to identify the contribution of major CYP families using selective chemical inhibitors.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Isotretinoin

-

This compound analytical standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A, ticlopidine for CYP2B6, omeprazole for CYP2C19)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes, and isotretinoin at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For inhibitor studies, the selective inhibitor is added during the pre-incubation step.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of formation of this compound. In inhibition studies, compare the formation rate in the presence and absence of inhibitors to determine the percent contribution of each CYP isoform.

Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms capable of metabolizing isotretinoin to this compound and to determine the kinetic parameters (Km and Vmax) for each active isoform.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase

-

Isotretinoin

-

This compound analytical standard

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare incubation mixtures containing a specific recombinant CYP isoform, potassium phosphate buffer, and a range of isotretinoin concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring linear product formation.

-

Reaction Termination: Stop the reaction with ice-cold acetonitrile.

-

Sample Processing and Analysis: Process the samples as described in Protocol 1 and quantify the formation of this compound using LC-MS/MS.

-

Kinetic Analysis: Plot the rate of this compound formation against the isotretinoin concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each CYP isoform.

Signaling Pathways and Regulation

The expression of CYP enzymes is transcriptionally regulated by nuclear receptors, which can be activated by drugs and endogenous compounds. Isotretinoin and its metabolites can modulate the expression of the very enzymes responsible for their metabolism, creating a complex feedback loop.

Isotretinoin and its isomer, all-trans-retinoic acid (atRA), are known ligands for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors can form heterodimers and bind to response elements in the promoter regions of target genes, including CYPs. For instance, retinoids have been shown to induce the expression of CYP3A4, potentially through the activation of the pregnane X receptor (PXR) and/or the constitutive androstane receptor (CAR).[6]

Furthermore, isotretinoin and its metabolites have been demonstrated to alter the mRNA expression of multiple CYP genes in human hepatocytes, including increasing the expression of CYP2B6 and CYP3A4, while decreasing the expression of others like CYP2C9 and CYP2D6. This regulation is concentration-dependent and contributes to the potential for drug-drug interactions.

Caption: Metabolic conversion of Isotretinoin to this compound by key CYP enzymes.

Caption: Workflow for identifying and characterizing CYPs in this compound formation.

Caption: Simplified signaling pathway for the regulation of CYP enzymes by isotretinoin.

Conclusion

The metabolism of isotretinoin to this compound is a multifaceted process mediated by several cytochrome P450 isoforms, primarily CYP3A4, CYP2B6, and CYP2C19. The activity of these enzymes is subject to regulation by isotretinoin and its metabolites, creating a complex interplay that influences the drug's efficacy and safety profile. While the key enzymatic players have been identified, a significant gap remains in the availability of detailed quantitative kinetic data for each specific isoform. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these metabolic pathways. A deeper understanding of the kinetics and regulation of this compound formation will ultimately aid in the development of more personalized and safer therapeutic strategies for patients undergoing isotretinoin treatment.

References

- 1. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 5. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of 4-Oxoisotretinoin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals